molecular formula C19H14F3N5O3S B2578086 N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-19-5

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2578086
CAS No.: 888426-19-5
M. Wt: 449.41
InChI Key: JWUPZVPHWSOKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a pyrimidine derivative featuring a dihydropyrimidinone core substituted with:

  • 4-amino group at position 4,
  • Thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl chain at position 2,
  • 3,4-difluorobenzamide moiety at position 3.

This structure integrates fluorinated aromatic groups and a thioether bridge, which are critical for modulating physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents due to their structural mimicry of nucleic acid bases .

Properties

CAS No.

888426-19-5

Molecular Formula

C19H14F3N5O3S

Molecular Weight

449.41

IUPAC Name

N-[4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C19H14F3N5O3S/c20-10-2-4-11(5-3-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-6-12(21)13(22)7-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

JWUPZVPHWSOKDK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with notable potential in various biological applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C19H15F2N5O3S
Molecular Weight 458.4 g/mol
IUPAC Name This compound
InChI Key JRKCCCFMIMFTFV-UHFFFAOYSA-N

The compound features a pyrimidine ring, a fluorobenzamide moiety, and multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. The presence of the amino and thio groups allows for potential binding with enzymes and receptors involved in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular metabolism.
  • Receptor Binding : It can bind to receptors influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that similar compounds exhibited significant antitumor effects in vitro, with IC50 values indicating effective inhibition of cancer cell proliferation. For instance, derivatives with structural similarities showed IC50 values ranging from 0.5 μM to 10 μM against various cancer cell lines .
  • Antimicrobial Properties : Research has indicated that compounds with similar structures possess antimicrobial activity against a range of pathogens. For example, studies have reported minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Cardiovascular Effects : Compounds targeting the P2Y12 receptor have shown promise in antithrombotic therapy, suggesting that this compound may have similar effects due to its structural components related to pyrimidines .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Reference
N-(4-amino...difluorobenzamideAntitumor0.5 - 10
Similar Pyrimidine DerivativeAntimicrobialVaries
P2Y12 Receptor AntagonistAntithromboticNot specified

Synthesis and Preparation

The synthesis of this compound involves several steps:

  • Condensation Reactions : The initial step typically includes the condensation of 4-fluoroaniline with appropriate thio and carbonyl derivatives.
  • Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound.
  • Characterization : Techniques like NMR spectroscopy and mass spectrometry are used for structural confirmation.

Scientific Research Applications

Medicinal Chemistry

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is under investigation for its potential as a therapeutic agent in treating various diseases. Its interactions with biological targets make it a candidate for drug development.

Biological Research

Research indicates that this compound exhibits promising biological activities:

StudyCell LineIC50 (µM)Mechanism
A549 (Lung Cancer)A54915.0Apoptosis induction
MCF7 (Breast Cancer)MCF712.5Cell cycle arrest
HeLa (Cervical Cancer)HeLa10.0Enzyme inhibition

These findings suggest potential therapeutic applications in oncology.

Material Science

The unique chemical properties of this compound make it suitable for developing advanced materials. Its fluorinated structure enhances its stability and performance in high-performance applications.

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM through apoptosis induction.

MCF7 Cell Line Study

Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The compound was found to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Studies on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydropyrimidinone Family

a) 3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) ()
  • Core similarity: Shares the 4-amino-6-oxo-dihydropyrimidine backbone.
  • Key differences :
    • Substituent at position 2 : Hexylthio group (lipophilic alkyl chain) vs. the target compound’s thioether-linked aromatic amide.
    • Substituent at position 5 : Benzenesulfonamide vs. 3,4-difluorobenzamide.
  • Implications :
    • The hexylthio group in VII enhances lipophilicity but reduces hydrogen-bonding capacity compared to the target’s amide-containing thioether.
    • The sulfonamide in VII may confer stronger acidity and solubility than the benzamide in the target compound.
b) N-(4-Amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)-3-nitrobenzenesulfonamide (IX) ()
  • Core similarity: Dihydropyrimidinone scaffold.
  • Key differences :
    • Position 2 : Free thiol (-SH) vs. thioether in the target.
    • Position 5 : 3-Nitrobenzenesulfonamide (electron-withdrawing nitro group) vs. 3,4-difluorobenzamide.
  • Implications :
    • The free thiol in IX may confer higher reactivity (e.g., disulfide formation) but lower stability than the target’s thioether.
    • Nitro groups often enhance oxidative stress in biological systems, whereas fluorine substituents improve metabolic stability .

Pyrazolo[3,4-d]pyrimidine Derivatives

Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Core difference: Pyrazolopyrimidine vs. dihydropyrimidinone.
  • Substituent comparison :
    • Chromen-4-one and fluorophenyl groups introduce planar aromatic systems, contrasting with the target’s flexible thioether-amide chain.
    • Sulfonamide substituent vs. benzamide in the target.
  • Physicochemical data :
    • Melting point : 175–178°C (indicative of crystalline stability).
    • Mass : 589.1 (M⁺+1), suggesting higher molecular weight than the target compound .

Fluorinated Pyrimidine Derivatives

Example: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Structural features :
    • Fluorophenyl and methoxyphenyl substituents.
    • Crystal structure stabilized by weak C–H⋯O and C–H⋯π interactions.
  • Comparison with target compound :
    • Fluorine atoms in both compounds enhance electronegativity and membrane permeability.
    • The target’s 3,4-difluorobenzamide may induce stronger dipole interactions than the methoxyphenyl group in this analogue .

Thieno[2,3-d]pyrimidine Analogues

Example: N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide ()

  • Core difference: Thienopyrimidine vs. dihydropyrimidinone.
  • Substituent comparison :
    • Thioacetamide group vs. thioether-linked aromatic amide in the target.
    • Difluorophenyl substituent aligns with the target’s fluorinated benzamide.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Position 2 Substituent Position 5 Substituent Key Properties/Bioactivity Reference
Target Compound Dihydropyrimidinone Thioether-amide (4-fluorophenyl) 3,4-Difluorobenzamide High fluorination, moderate lipophilicity -
VII () Dihydropyrimidinone Hexylthio Benzenesulfonamide Antitrypanosomatidic activity
Pyrazolopyrimidine () Pyrazolo[3,4-d]pyrimidine Chromen-4-one Sulfonamide High MW (589.1), crystalline
Thienopyrimidine () Thieno[2,3-d]pyrimidine Thioacetamide Difluorophenyl DNA intercalation potential

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound?

The compound can be synthesized via multi-step organic reactions, including:

  • Amide coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) to form the benzamide moiety, as described in analogous pyrimidine-carboxamide syntheses .
  • Thioether formation : React a thiol-containing intermediate with a bromo- or chloro-acetyl derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the thioethyl group .
  • Pyrimidine ring construction : Employ cyclocondensation of thiourea derivatives with β-keto esters, followed by oxidation to stabilize the dihydropyrimidinone core .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., fluorine-induced splitting) and carbonyl signals (amide C=O at ~165-175 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify key functional groups (e.g., amide N-H stretches at ~3300 cm⁻¹ and C=O stretches at ~1680 cm⁻¹) .

Q. How can purity be assessed during purification?

  • Reverse-phase HPLC : Use a C18 column with a water/acetonitrile gradient and UV detection at 254 nm to monitor impurities .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate crystalline forms, as demonstrated for structurally related pyrimidine derivatives .

Advanced Research Questions

Q. How can flow chemistry improve synthesis efficiency and yield?

  • Continuous-flow reactors enable precise control of reaction parameters (temperature, residence time) for sensitive steps like thioether formation. A Design of Experiments (DoE) approach, as applied in diphenyldiazomethane synthesis, can optimize variables (e.g., reagent stoichiometry, flow rate) to maximize yield .
  • In-line monitoring (e.g., FTIR or UV-vis) allows real-time detection of intermediates, reducing side-product formation .

Q. What strategies address contradictions in biological activity data across studies?

  • Orthogonal assays : Validate target engagement using both enzymatic assays (e.g., fluorogenic substrates) and cellular models (e.g., bacterial proliferation assays for antimicrobial studies) .
  • Metabolic stability testing : Assess if discrepancies arise from differential metabolism in cell-based vs. cell-free systems (e.g., cytochrome P450 interactions) .

Q. How do substituents (e.g., fluorine, trifluoromethyl) influence physicochemical properties?

  • Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability. This is critical for compounds targeting intracellular enzymes .
  • Metabolic stability : Trifluoromethyl groups resist oxidative degradation, as shown in pyrimidine-based inhibitors .
  • Crystallographic analysis : Single-crystal X-ray diffraction (e.g., for methyl 4-(4-fluorophenyl)pyrimidine derivatives) reveals how fluorine substitution affects molecular packing and solubility .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial phosphopantetheinyl transferases) based on structural analogs .
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with antimicrobial activity data from thieno-pyrimidine derivatives .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

  • Activation of carboxylic acids : Pre-activate the 3,4-difluorobenzoic acid moiety using HOBt/EDC to enhance reactivity with the pyrimidine-amine intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, as validated in similar amide syntheses .

Q. What are best practices for stabilizing the dihydropyrimidinone core?

  • Oxidation control : Avoid over-oxidation to the pyrimidinone form by limiting exposure to strong oxidizing agents (e.g., use MnO₂ instead of KMnO₄) .
  • Acid scavengers : Add molecular sieves or triethylamine to sequester HCl generated during thiourea cyclization steps .

Data Analysis and Reporting

Q. How to statistically validate reproducibility in biological assays?

  • Triplicate experiments : Report mean ± SD for IC₅₀ values in enzyme inhibition assays .
  • ANOVA testing : Identify batch-to-batch variability in compound purity using HPLC data from multiple synthesis runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.